molecular formula C23H24N2O6 B12997790 2-Cyano-3-{3-ethoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester

2-Cyano-3-{3-ethoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester

Cat. No.: B12997790
M. Wt: 424.4 g/mol
InChI Key: CNZDICDSVDCHSH-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound with a variety of functional groups, including cyano, ethoxy, methoxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with substituted benzaldehydes under basic conditions to form the corresponding α,β-unsaturated nitrile. This intermediate can then undergo further reactions with various amines and ethoxy compounds to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler compound used as a starting material in the synthesis of Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate.

    4-Methoxyphenylamine: Another starting material that contributes to the final structure of the compound.

    Substituted benzaldehydes: Various benzaldehyde derivatives can be used to introduce different substituents into the final product.

Uniqueness

Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[3-ethoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C23H24N2O6/c1-4-29-21-13-16(12-17(14-24)23(27)30-5-2)6-11-20(21)31-15-22(26)25-18-7-9-19(28-3)10-8-18/h6-13H,4-5,15H2,1-3H3,(H,25,26)/b17-12+

InChI Key

CNZDICDSVDCHSH-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.